3-(4-ethylphenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide
Description
3-(4-ethylphenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 4-ethylphenyl group at position 3 and a 2-pyridylmethyleneamino substituent at the carboxamide position. Its molecular structure combines a pyrazole core with aromatic and heterocyclic moieties, which are known to enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-2-13-6-8-14(9-7-13)16-11-17(22-21-16)18(24)23-20-12-15-5-3-4-10-19-15/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
KSTBYPZYRDPHJC-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with pyridine-2-carbaldehyde under reflux conditions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Pyrazole-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:
Table 1: Comparison of Pyrazole-Carboxamide Derivatives
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability : Fluorine-containing analogues () show longer half-lives due to resistance to oxidative metabolism .
- Target Selectivity : Pyridin-4-yl derivatives () exhibit higher specificity for tyrosine kinases compared to pyridin-2-yl or pyridin-3-yl isomers .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
